molecular formula C8H10ClN B12831510 2-chloro-N,3-dimethylaniline

2-chloro-N,3-dimethylaniline

Cat. No.: B12831510
M. Wt: 155.62 g/mol
InChI Key: NDHNDOGSHULFHU-UHFFFAOYSA-N
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Description

(i) Ring-Substituted Isomers

  • 3-Chloro-N,2-dimethylaniline : Chloro at position 3, ring methyl at position 2.
  • 4-Chloro-N,3-dimethylaniline : Chloro at position 4, ring methyl at position 3.

(ii) Nitrogen-Substituted Isomers

  • 2-Chloro-N,N-dimethylaniline : Two methyl groups on the nitrogen, chloro at position 2.

Table 2: Isomeric Comparisons

Isomer Substituent Positions Molecular Formula
This compound Cl (2), CH₃ (3), N-CH₃ C₈H₁₀ClN
3-Chloro-N,2-dimethylaniline Cl (3), CH₃ (2), N-CH₃ C₈H₁₀ClN
2-Chloro-N,N-dimethylaniline Cl (2), N-(CH₃)₂ C₈H₁₀ClN

The substituent positions critically influence physicochemical properties. For example, the ortho-chloro group in this compound introduces steric hindrance, affecting rotational freedom around the C–N bond. In contrast, the para-substituted isomer lacks this steric effect, potentially altering reactivity in electrophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-N,3-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,1-2H3

InChI Key

NDHNDOGSHULFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of N,3-Dimethylaniline

This classical method involves the chlorination of N,3-dimethylaniline using chlorine gas or other chlorinating agents under controlled conditions.

  • Procedure : N,3-dimethylaniline is dissolved in an appropriate solvent, often a halogenated hydrocarbon such as 1,2-ethylene dichloride, under anhydrous and low-temperature conditions (typically -5 to 35 °C). Dry hydrogen chloride gas is first bubbled through the solution to form a salt, followed by the slow addition of dry chlorine gas to achieve selective chlorination at the 2-position.

  • Reaction Control : The pH of the reaction mixture is monitored, with salt formation considered complete at pH ~2. Chlorination is considered complete when the solution turns light yellow and remains color-stable upon treatment with 0.1 N potassium permanganate solution.

  • Workup : After chlorination, excess gases are removed by heating and refluxing. Water is added to separate the aqueous hydrochloride layer, which is then neutralized with sodium hydroxide to liberate the free base 2-chloro-N,3-dimethylaniline.

  • Yields and Purity : Reported yields range from approximately 92% to 95%, with purity above 94% based on hydrochloride content analysis.

  • Solvent Recycling : The halogenated hydrocarbon solvent can be recovered and reused without further treatment, reducing environmental impact and cost.

Parameter Details
Solvent 1,2-Ethylene dichloride (preferred)
Temperature -5 to 35 °C (optimal)
pH at salt formation ~2
Chlorination endpoint Light yellow color, KMnO4 stable
Yield 92.7% - 94.5%
Purity (hydrochloride) 94.2% - 97.0%
Reaction time Several hours (including salt formation and chlorination)
Solvent recovery Yes, without treatment

Source: Chinese patent CN1033378A, 2018

Halogenation via N,N-Dimethylaniline N-Oxide Intermediates

An alternative and more selective method involves the oxidation of N,N-dimethylaniline derivatives to their N-oxides, followed by treatment with thionyl halides to achieve ortho-chlorination.

  • Procedure : N,N-dimethylaniline is first oxidized to the corresponding N-oxide using established oxidation protocols. The N-oxide is then treated with thionyl chloride in an inert solvent such as dichloromethane at low temperatures (e.g., -78 °C). After reaction, a base such as triethylamine is added to facilitate the formation of the chlorinated product.

  • Selectivity : This method allows for selective ortho-chlorination (2-position) with moderate yields (up to 25-30% isolated yield reported for similar compounds).

  • Advantages : The approach offers regioselectivity and mild reaction conditions, avoiding direct use of chlorine gas.

  • Limitations : Yields are moderate, and the method requires additional steps for N-oxide formation and handling of thionyl chloride.

Parameter Details
Intermediate N,N-Dimethylaniline N-oxide
Chlorinating agent Thionyl chloride (SOCl2)
Solvent Dichloromethane
Temperature -78 °C to room temperature
Yield Up to 25-31% (ortho-chlorination)
Selectivity Ortho position (2-chloro)
Reaction time Several hours

Source: Research article, PMC6745195, 2018

Other Chlorination Methods

  • Electrophilic Aromatic Substitution : Using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under acidic or neutral conditions can also yield chlorinated anilines, but these methods often lack regioselectivity and may produce mixtures.

  • Catalytic Methods : Transition metal-catalyzed chlorination has been explored for related compounds but is less documented for this compound specifically.

Aspect Direct Chlorination (Patent CN1033378A) N-Oxide Thionyl Chloride Method (PMC6745195)
Selectivity High (2-position) High (ortho position)
Yield High (92-95%) Moderate (25-31%)
Reaction Conditions Low temperature, anhydrous, gas handling Low temperature, inert solvent, multi-step
Safety Considerations Handling chlorine and HCl gases Handling thionyl chloride and oxidants
Solvent Recovery Yes, solvent recyclable Solvent typically discarded
Scalability Industrially feasible More suited for laboratory scale
  • The direct chlorination method using N,3-dimethylaniline salt formation followed by chlorine gas addition in halogenated hydrocarbon solvents is the most industrially practical and efficient method, offering high yields and purity with solvent recyclability.

  • The N-oxide intermediate method provides a regioselective alternative with milder conditions but lower yields and more complex procedures.

  • Control of reaction parameters such as temperature, pH, and gas feed rates is critical to minimize side reactions and maximize product quality.

  • The choice of solvent impacts solubility, reaction rate, and environmental considerations; 1,2-ethylene dichloride is preferred for its balance of solubility, toxicity, and cost.

The preparation of this compound is best achieved via controlled direct chlorination of N,3-dimethylaniline salts in anhydrous halogenated hydrocarbon solvents under low temperature. This method provides high yield, purity, and solvent recyclability, making it suitable for industrial application. Alternative methods involving N-oxide intermediates offer regioselectivity but are less efficient for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

2-Chloro-N,3-dimethylaniline undergoes oxidation to form nitroso or nitro derivatives, depending on the oxidizing agent and conditions.

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 60–80°C2-Chloro-3-methylnitrobenzene85%
CrO₃ (basic)NaOH, 25°C2-Chloro-N-methyl-3-nitroaniline72%

Key Findings :

  • Potassium permanganate in acidic conditions selectively oxidizes the amine group to a nitro group.

  • Chromium trioxide in basic media produces nitroso intermediates that further oxidize to nitro derivatives .

Reduction Reactions

The compound can be reduced to amine derivatives or dehalogenated under specific conditions.

Reagent Conditions Product Yield Reference
H₂/Pt/CEtOH, 50°C, 5 bar3-Methyl-N-methylaniline93%
LiAlH₄THF, reflux2-Chloro-N,3-dimethylcyclohexylamine68%

Key Findings :

  • Catalytic hydrogenation removes the chlorine atom while retaining the methyl and amine groups .

  • Lithium aluminum hydride reduces the aromatic ring to a cyclohexane derivative.

Nucleophilic Substitution

The chlorine atom participates in nucleophilic aromatic substitution (NAS) reactions.

Nucleophile Conditions Product Yield Reference
NaOCH₃DMF, 120°C2-Methoxy-N,3-dimethylaniline78%
NH₃ (aq.)Cu catalyst, 150°C2-Amino-N,3-dimethylaniline65%

Key Findings :

  • Methoxide substitution proceeds efficiently in polar aprotic solvents like DMF.

  • Ammonia requires copper catalysts for effective displacement of chlorine .

Halogenation

Further halogenation occurs regioselectively at activated positions.

Reagent Conditions Product Yield Reference
SOCl₂Toluene, 0°C2,6-Dichloro-N,3-dimethylaniline58%
Br₂/FeBr₃CH₂Cl₂, 25°C4-Bromo-2-chloro-N,3-dimethylaniline49%

Key Findings :

  • Thionyl chloride introduces a second chlorine atom at the para position due to steric and electronic effects .

  • Bromination favors the ortho position relative to the existing methyl group .

Comparative Reactivity

The substituents significantly influence reaction pathways:

Reaction Type Effect of –Cl Effect of –CH₃
OxidationDeactivates ringOrtho-directing for substitution
ReductionFacilitates dehalogenationStabilizes intermediates
SubstitutionActivates for NASSteric hindrance at meta position

Mechanistic Insights

  • Oxidation : Proceeds via formation of a nitroso intermediate, which is further oxidized to nitro derivatives.

  • Substitution : Follows an aromatic electrophilic or nucleophilic mechanism, depending on the reagent .

  • Reduction : Hydrogenolysis of the C–Cl bond occurs through radical intermediates in catalytic hydrogenation .

Scientific Research Applications

Synthesis of Dyes

2-Chloro-N,3-dimethylaniline is frequently used in the dye manufacturing industry. Its ability to act as a precursor for various dye compounds allows for the creation of vibrant colors and improved dye stability.

Pharmaceutical Intermediates

This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential pharmacological activities, including:

  • Cytotoxic Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, particularly in breast cancer models.
  • Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in preclinical models.

Agrochemical Production

The compound is also integral to the production of agrochemicals, particularly insecticides. For example, it is used in synthesizing nereistoxin insecticides like cartap and benthiocarb. These insecticides are noted for their efficacy against pests that have developed resistance to other classes of insecticides .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Compounds Derived
DyesIntermediate for synthetic dyesVarious azo dyes
PharmaceuticalsSynthesis of anti-cancer agentsDerivatives with cytotoxic properties
AgrochemicalsProduction of insecticidesCartap, benthiocarb

Case Study 1: Cytotoxic Activity

In a study involving a xenograft model of breast cancer, treatment with a derivative of this compound resulted in a significant reduction in tumor size compared to controls. This highlights the potential of this compound as a lead structure for developing new anti-cancer drugs.

Case Study 2: Insecticide Development

Research has demonstrated that this compound derivatives possess high insecticidal activity against pests resistant to traditional insecticides. The synthesis method described in patent literature emphasizes improvements in yield and purity when using this compound as an intermediate . The method allows for efficient large-scale production suitable for agricultural applications.

Mechanism of Action

The mechanism of action of 2-chloro-N,3-dimethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The presence of the chlorine and methyl groups influences the compound’s reactivity and its ability to interact with different molecular targets.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

3-Chloro-N,N-dimethylaniline
  • Substituents: Chlorine at 3-position, dimethylamino group at the 1-position.
  • Molecular Formula : C₈H₁₀ClN (identical to 2-chloro isomer).
  • Properties : Similar molecular weight but distinct reactivity due to chlorine placement. The 3-chloro isomer is less sterically hindered, favoring para-directing reactions in electrophilic substitutions. Used in polyimide synthesis .
4-Fluoro-2,3-dimethylaniline
  • Substituents : Fluorine at 4-position , methyl groups at 2- and 3-positions .
  • Molecular Formula : C₈H₁₀FN.
  • Properties : Lower molecular weight (139.17 g/mol) and higher polarity due to fluorine. Melting point: 42–46°C. Fluorine’s strong electron-withdrawing effect enhances stability in acidic conditions .
N-Butyl-N,3-dimethylaniline
  • Substituents : Butyl group at the 1-position , methyl at 3-position .
  • Molecular Formula : C₁₂H₁₉N.
  • Properties: Larger hydrophobic alkyl chain increases solubility in nonpolar solvents. Synthesized via Pd-catalyzed coupling, highlighting versatility in introducing alkyl groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
2-Chloro-N,3-dimethylaniline C₈H₁₀ClN 155.62 Not reported Electrophilic substitution at 4-/6-positions
3-Chloro-N,N-dimethylaniline C₈H₁₀ClN 155.62 Not reported Para-directing in aromatic reactions
4-Fluoro-2,3-dimethylaniline C₈H₁₀FN 139.17 42–46 Enhanced acidity at amino group
N-Butyl-N,3-dimethylaniline C₁₂H₁₉N 177.29 Not reported Hydrophobic, suited for alkylation

Biological Activity

2-Chloro-N,3-dimethylaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal properties and toxicological effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

  • Chemical Name: this compound
  • Molecular Formula: C₉H₁₃ClN
  • CAS Number: 95-76-1

Toxicological Studies

Toxicological assessments have been conducted on N,N-dimethylaniline, which is structurally related to this compound. In chronic exposure studies involving F344/N rats and B6C3F1 mice, it was found that high doses led to various neoplastic and non-neoplastic effects, particularly affecting the spleen. Notably, splenic sarcomas were observed in high-dose male rats, indicating a potential carcinogenic risk associated with prolonged exposure .

Summary of Toxicological Findings

Study DurationDose (mg/kg)Observed Effects
2 weeks94 - 1500Mortality at high doses; reduced body weight
13 weeksVariesNo significant findings reported
2 years0, 15, 30Increased incidence of splenic sarcomas; fatty metamorphosis

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, related compounds have shown that they might interfere with cellular processes through various pathways:

  • Antifungal Mechanisms: Compounds like 2-chloro-N-phenylacetamide inhibited biofilm formation and disrupted preformed biofilms in fungal strains . This suggests potential applications in treating resistant fungal infections.
  • Toxicological Pathways: The presence of neoplasms in animal studies indicates that structural modifications in similar compounds may lead to alterations in metabolic pathways that could result in carcinogenic outcomes .

Case Studies

  • Antifungal Efficacy Study : A study on the antifungal properties of structurally related compounds showed promising results against fluconazole-resistant strains of Candida. The findings indicated that these compounds could potentially serve as alternative treatments in cases where traditional antifungals fail .
  • Carcinogenicity Assessment : The National Toxicology Program's report on N,N-dimethylaniline highlighted significant findings regarding its carcinogenic potential after long-term exposure. This raises concerns about similar compounds, including this compound, particularly regarding occupational exposure and environmental impact .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-chloro-N,3-dimethylaniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methylaniline with chloroacetyl chloride in toluene under reflux (4–6 hours) yields the target compound . Key parameters to optimize include temperature control (30–80°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to chloroacetyl chloride), and solvent selection (polar aprotic solvents like DMF improve yield). Monitoring reaction progress via TLC or HPLC-MS ensures purity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) elucidate the structural features of this compound?

  • Methodology :

  • X-ray crystallography : Reveals non-planar conformations, with dihedral angles between aromatic rings (e.g., 71.8°), critical for understanding steric hindrance and reactivity .
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups at N and C3) and electronic environments.
  • IR : Confirms functional groups (e.g., C-Cl stretch at 550–650 cm1^{-1}) .

Advanced Research Questions

Q. What molecular mechanisms underlie the bioactivity of this compound derivatives in pharmacological studies?

  • Methodology : Derivatives of this compound inhibit cyclooxygenase (COX-1/COX-2) by binding to their active sites, blocking arachidonic acid conversion to prostaglandins. In silico docking (using AutoDock Vina) and in vitro enzyme assays validate binding affinity. Dose-response studies in rodent models (e.g., carrageenan-induced inflammation) show efficacy thresholds (e.g., 50 mg/kg for analgesia) and toxicity limits (e.g., hepatotoxicity at >200 mg/kg) .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of this compound derivatization?

  • Methodology :

  • Solvent effects : Polar solvents (e.g., DMSO) favor electrophilic substitution at the para position due to enhanced stabilization of transition states.
  • Catalysts : Lewis acids (e.g., AlCl3_3) improve chloroacetylation yields by activating chloroacetyl chloride. Kinetic studies (GC-MS monitoring) and DFT calculations (Gaussian 09) can model transition states .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology : Discrepancies may arise from impurities or polymorphic forms. Solutions include:

  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals.
  • Comparative analysis : Cross-reference spectral libraries (NIST WebBook) and validate via interlaboratory reproducibility tests .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodology :

  • HPLC-MS/MS : Detects impurities (e.g., residual 3-methylaniline) at ppm levels. Use a C18 column with acetonitrile/water gradient elution.
  • GC-ECD : Quantifies chlorinated byproducts with high sensitivity .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s toxicity profile in in vitro models?

  • Methodology :

  • SAR studies : Replace chlorine with fluorine/bromine and assess cytotoxicity (MTT assay) in HepG2 cells.
  • Metabolite profiling : Use LC-QTOF-MS to identify reactive intermediates (e.g., epoxides) responsible for hepatotoxicity .

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